Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a bromo-substituted phenoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine derivative with 4-bromo-2-ethylphenol in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester is formed by reacting the pyrrolidine derivative with methanol and a suitable acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom, or the ester group, converting it to an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid.
Reduction: Formation of 4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinemethanol.
Substitution: Formation of 4-(4-azido-2-ethylphenoxy)-2-pyrrolidinecarboxylate or 4-(4-thio-2-ethylphenoxy)-2-pyrrolidinecarboxylate.
Scientific Research Applications
Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(4-fluoro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(4-methyl-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARJOZYSJCPDM-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.